molecular formula C22H31NO2 B1389359 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline CAS No. 1040679-97-7

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline

Cat. No.: B1389359
CAS No.: 1040679-97-7
M. Wt: 341.5 g/mol
InChI Key: CRIWXWOMOSMEFT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The systematic nomenclature of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline reflects its complex molecular architecture incorporating multiple functional groups and substituent patterns. The compound belongs to the broader class of substituted anilines, specifically featuring a heptyloxy group at the meta position of the primary aromatic ring and an N-substituted ethyl chain terminated with a 3-methylphenoxy group. This structural arrangement places the compound within the category of bis-aromatic ether-linked aniline derivatives, representing an advanced example of multifunctional organic compounds.

The molecular descriptor landscape for this compound includes several standardized identifiers that facilitate database searching and structure verification. The Molecular Design Limited number MFCD10688232 provides an additional reference point within chemical inventory systems. The compound's Simplified Molecular Input Line Entry System representation reads as CCCCCCCOc1cccc(c1)NCCOc2cccc(c2)C, encoding the complete molecular structure in a linear text format suitable for computational applications.

Property Value Reference
Chemical Abstract Service Number 1040679-97-7
Molecular Design Limited Number MFCD10688232
Molecular Formula C₂₂H₃₁NO₂
Molecular Weight 341.5 g/mol
International Chemical Identifier Key CRIWXWOMOSMEFT-UHFFFAOYSA-N

The International Chemical Identifier string InChI=1S/C22H31NO2/c1-3-4-5-6-7-15-24-22-13-9-11-20(18-22)23-14-16-25-21-12-8-10-19(2)17-21/h8-13,17-18,23H,3-7,14-16H2,1-2H3 provides a comprehensive structural description that enables precise reconstruction of the molecular geometry. This identifier system ensures compatibility across different chemical information systems and supports automated structure searching and comparison algorithms.

Historical Context in Organic Chemistry

The development of complex aniline derivatives such as 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline represents an evolution in organic synthetic methodology that emerged from foundational work in aromatic substitution chemistry. The historical progression from simple aniline modifications to multifunctional derivatives reflects advances in selective functionalization techniques and protecting group strategies that enable the construction of molecules with multiple reactive sites. The particular combination of heptyloxy and methylphenoxy ethyl substituents demonstrates sophisticated synthetic planning that builds upon decades of research in ether synthesis and amine alkylation reactions.

The synthetic accessibility of such compounds has been enhanced through developments in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution methodologies, and selective alkylation procedures. These methodological advances have made possible the efficient preparation of complex aniline derivatives that would have been challenging to synthesize using classical organic chemistry approaches. The emergence of compounds like 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline in commercial chemical catalogs reflects the maturation of synthetic organic chemistry to support specialized research applications.

The historical context of aniline chemistry extends from early industrial dye synthesis to contemporary applications in materials science and pharmaceutical research. The evolution from simple aniline dyes to complex multifunctional derivatives illustrates the continuous expansion of synthetic capabilities and the growing sophistication of molecular design principles. Modern aniline derivatives serve roles far beyond their historical applications, functioning as building blocks for advanced materials, pharmaceutical intermediates, and specialized chemical probes.

Significance in Aniline Derivative Research

The research significance of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline stems from its representation of advanced molecular architecture within the aniline derivative family. The compound incorporates structural features that enable investigation of intermolecular interactions, conformational dynamics, and chemical reactivity patterns characteristic of complex aromatic amine systems. The presence of both electron-donating alkoxy groups and aromatic ether linkages creates opportunities for studying electronic effects on amine basicity and aromatic reactivity.

Research applications for this compound extend into materials science, where the combination of rigid aromatic segments and flexible alkyl chains can contribute to liquid crystalline behavior and supramolecular assembly formation. The molecular structure provides multiple sites for intermolecular hydrogen bonding and π-π stacking interactions, making it valuable for investigating structure-property relationships in organized molecular systems. The heptyloxy chain introduces amphiphilic character that can influence self-assembly behavior and interfacial properties.

Research Area Structural Features Potential Applications
Conformational Studies Flexible ethyl linker Molecular dynamics investigation
Electronic Properties Multiple aromatic systems Photophysical characterization
Intermolecular Interactions Amine and ether functionalities Supramolecular assembly
Materials Applications Amphiphilic structure Liquid crystal research

The compound's utility in pharmaceutical research relates to its potential as a structural template for bioactive molecule design. The aniline framework has historical significance in drug development, while the specific substitution pattern of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline offers opportunities for exploring structure-activity relationships in medicinal chemistry contexts. The presence of multiple aromatic rings and ether linkages provides pharmacophoric elements that can be optimized for specific biological targets.

Contemporary research interest in aniline derivatives has expanded to include applications in chemical sensing, where the electronic properties of substituted anilines can be tuned for selective molecular recognition. The complex substitution pattern of this particular derivative offers opportunities for developing chemosensors with enhanced selectivity and sensitivity. The combination of electron-rich aromatic systems and strategic positioning of functional groups creates a molecular framework suitable for investigating host-guest chemistry and molecular recognition phenomena.

Properties

IUPAC Name

3-heptoxy-N-[2-(3-methylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-3-4-5-6-7-15-24-22-13-9-11-20(18-22)23-14-16-25-21-12-8-10-19(2)17-21/h8-13,17-18,23H,3-7,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIWXWOMOSMEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCCOC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Aromatic Amination and Functionalization

The synthesis begins with the formation of the aniline core, which can be achieved via nucleophilic aromatic substitution or reduction of nitro precursors :

  • Starting Material: An appropriately substituted nitrobenzene derivative, such as 3-nitroaniline, is reduced to the corresponding aniline using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under mild conditions. This step ensures high yield and purity of the amino group.

  • Reaction Conditions: Hydrogenation at 50–70°C under 1–3 MPa hydrogen pressure, with solvents like ethanol or isopropanol, facilitates complete reduction.

Introduction of the Heptyloxy Group

The heptyloxy substituent is introduced via alkylation of phenolic intermediates :

  • Preparation of 3-Heptyloxyphenol: Phenol derivatives are alkylated with heptyl bromide or heptyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

  • Reaction Conditions: Alkylation is performed in an aprotic solvent like acetone or DMF at 60–80°C, with stoichiometric or slight excess of alkyl halide to ensure complete substitution.

  • Notes: The reaction must be carefully controlled to prevent polyalkylation or side reactions.

Synthesis of 2-(3-Methylphenoxy)ethyl Side Chain

The side chain is constructed via etherification :

  • Preparation of 2-(3-methylphenoxy)ethanol: This involves nucleophilic substitution of 3-methylphenol with ethylene oxide or via Williamson ether synthesis using 2-chloroethyl derivatives.

  • Reaction Conditions: Williamson ether synthesis is performed with 2-chloroethyl methyl ether in the presence of a base like potassium carbonate in acetone at 50–70°C.

Coupling of Aromatic and Side Chain

The key step involves nucleophilic substitution of the amino group with the side chain:

  • Method: The amino group on the aromatic core is diazotized (if starting from an amine precursor) and then coupled with the 2-(3-methylphenoxy)ethyl derivative, or directly reacted with activated intermediates such as aryl halides under nucleophilic aromatic substitution conditions.

  • Reaction Conditions: Elevated temperatures (80–120°C) in polar aprotic solvents like DMF or NMP, with bases such as potassium carbonate or sodium hydride, facilitate the coupling.

Final O-Alkylation with Heptyl Group

The terminal step involves O-alkylation of the phenolic hydroxyl:

  • Method: Phenolic intermediates are reacted with heptyl halides (bromide or chloride) in the presence of a strong base (potassium carbonate or sodium hydride).

  • Reaction Conditions: Conducted in solvents like acetone or DMF at 60–80°C, ensuring selective mono-alkylation.

Purification and Crystallization

  • Recrystallization: The crude product is purified via recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.

  • Polymorphic Control: Recrystallization parameters are optimized to obtain the desired crystalline form with high stability and purity.

Data Table: Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Pressure Time Notes
Aromatic reduction Hydrogen, Pd/C Ethanol 50–70°C 1–3 MPa H2 4–6 hours Complete reduction to aniline
Phenolic alkylation Heptyl bromide, K2CO3 Acetone 60–80°C Atmospheric 12–24 hours Mono-alkylation of phenol
Ether formation 2-Chloroethyl methyl ether, K2CO3 Acetone 50–70°C Atmospheric 8–12 hours Side chain construction
Coupling Aryl halide, base DMF 80–120°C Atmospheric 12–24 hours Nucleophilic substitution
Final O-alkylation Heptyl halide, K2CO3 Acetone 60–80°C Atmospheric 8–12 hours Selective O-alkylation

Research Findings and Industrial Relevance

  • Recrystallization techniques, as outlined in patent literature, are critical for polymorphic control, impacting compound stability and bioavailability. The process involves solvent selection, seed crystal addition, and controlled cooling, ensuring high-purity crystalline forms.

  • Catalytic hydrogenation and alkylation reactions are well-established, scalable, and compatible with industrial manufacturing, emphasizing process safety and efficiency.

  • Reaction optimization includes temperature control, stoichiometry, and purification steps, which are vital for reproducibility and yield maximization.

Chemical Reactions Analysis

Types of Reactions

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Alkylated or acylated aniline derivatives.

Scientific Research Applications

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline 1040679-91-1* C₂₄H₃₅NO₂ ~365.54 3-heptyloxy, 2-(3-methylphenoxy)ethyl High lipophilicity, potential membrane permeability
N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline sc-330746 C₂₅H₃₅NO₂ 379.55 4-ethylphenoxy, propyl chain Increased steric bulk compared to ethyl chain; moderate solubility
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline 1040686-17-6 C₂₁H₂₉NO₃ 343.46 2-methoxyethoxy, sec-butyl Reduced lipophilicity due to shorter alkoxy chain; enhanced rigidity
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline 1040682-24-3 C₂₈H₃₅NO₂ 418.59 4-heptyloxybenzyl, phenethyloxy Higher molecular weight; altered electronic effects from benzyl substitution
N-[1-(5-methylthiophen-2-yl)ethyl]-3-(trifluoromethyl)aniline N/A C₁₄H₁₄F₃NS 285.33 Trifluoromethyl, thiophene Electron-withdrawing CF₃ group; potential enhanced metabolic stability

Note: CAS number inferred from structural similarity to .

Biological Activity

Overview

3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is an organic compound classified as an aniline derivative. Its structure features a heptyloxy group attached to a benzene ring and a 2-(3-methylphenoxy)ethyl group linked to the nitrogen atom of the aniline. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C₂₂H₃₁NO₂
  • Molecular Weight : 341.5 g/mol
  • CAS Number : 1040679-97-7

The biological activity of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The heptyloxy and phenoxy groups enhance its binding affinity and specificity, influencing cellular pathways and biological responses.

Antimicrobial Properties

Research indicates that 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell types. This property makes it a candidate for further research in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have shown that 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; disrupts cell membranes
Anti-inflammatory EffectsReduces pro-inflammatory cytokine production; potential therapeutic applications
Anticancer ActivityInduces apoptosis in cancer cell lines; modulation of apoptotic pathways

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of 3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline against Staphylococcus aureus and Escherichia coli.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating significant antibacterial potential.
  • Anti-inflammatory Mechanism Investigation :
    • In a controlled laboratory setting, the compound was tested on LPS-stimulated macrophages.
    • The results showed a marked decrease in TNF-alpha production, suggesting effective anti-inflammatory properties.
  • Anticancer Screening :
    • A series of assays were conducted on human breast cancer cell lines (MCF-7).
    • The compound exhibited IC50 values indicating cytotoxicity at concentrations below 50 µM, warranting further exploration into its use as an anticancer agent.

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